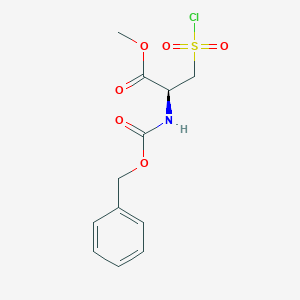

![molecular formula C25H19F3N2O5S B2972798 methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 931965-71-8](/img/structure/B2972798.png)

methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

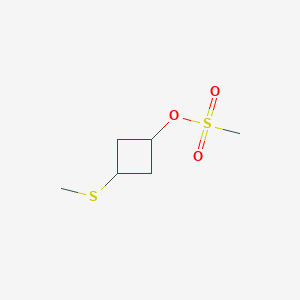

The compound “methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a benzothiadiazine-1,1-dioxide ring , which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a benzothiadiazine-1,1-dioxide ring , a trifluoromethyl group , and an anilide group . The molecular formula is C18H13F6NO5 , with an average mass of 437.290 Da .Scientific Research Applications

Multicomponent Synthesis

Research has demonstrated the utility of related benzothiazine derivatives in multicomponent synthesis processes. For example, Lega et al. (2016) synthesized new 2-amino-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide through a three-component interaction, revealing insights into reaction selectivity and mechanism adjustments for target compounds (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Molecular Structure Studies

Investigations into the molecular structure of benzothiazine derivatives have been conducted to understand their chemical behavior and potential applications. Ukrainets et al. (2017) explored the transesterification of methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, providing valuable data on its structural properties and reactivity (Ukrainets, Petrushova, Sim, & Grinevich, 2017).

Antimicrobial and Anti-inflammatory Agents

Some derivatives of benzothiazines have been explored for their potential antimicrobial and anti-inflammatory properties. Narayana et al. (2006) synthesized Schiff bases of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives, assessing their antibacterial, antifungal, and anti-inflammatory activities, indicating potential applications in medicinal chemistry (Narayana, Ashalatha, Raj, & Kumari, 2006).

Ca2+ Antagonistic Activity

The Ca2+ antagonistic activity of benzothiazine derivatives has also been a subject of study, suggesting their utility in developing new pharmacological agents. Fujita et al. (1990) synthesized a series of benzothiazines evaluating their Ca2+ antagonistic activities and vasocardioselectivity, revealing insights into their therapeutic potential (Fujita, Ito, Ota, Kato, Yamamoto, Kawashima, Yamauchi, & Iwao, 1990).

Pharmacokinetic Studies and Cartilage Targeting

Nicolas et al. (1999) developed quaternary ammonium oxicam derivatives of benzothiazines, conducting pharmacokinetic studies to explore their concentration in joint cartilages. This research highlighted the potential for designing drugs with reduced adverse effects and enhanced targeting toward articular cartilage, demonstrating the application of benzothiazine derivatives in developing new antiinflammatory drugs (Nicolas, Verny, Giraud, Ollier, Rapp, Maurizis, & Madelmont, 1999).

properties

IUPAC Name |

methyl 1,1-dioxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F3N2O5S/c1-35-24(32)23-22(16-9-3-2-4-10-16)17-11-5-8-14-20(17)36(33,34)30(23)15-21(31)29-19-13-7-6-12-18(19)25(26,27)28/h2-14H,15H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDFXAMWKMMGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline](/img/structure/B2972718.png)

![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)

![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)

![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)

![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2972732.png)

![2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2972733.png)